molecular formula C14H17ClN2O2 B11709219 2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate

2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate

Cat. No.: B11709219
M. Wt: 280.75 g/mol
InChI Key: YXUIWPHGOSIKIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate typically involves the reaction of 2-chloroethyl isocyanate with 1-(1H-indol-3-yl)propan-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve steps such as protection and deprotection of functional groups, purification, and characterization of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloroethyl group can yield various carbamate derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C14H17ClN2O2/c1-10(17-14(18)19-7-6-15)8-11-9-16-13-5-3-2-4-12(11)13/h2-5,9-10,16H,6-8H2,1H3,(H,17,18)

InChI Key

YXUIWPHGOSIKIF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)OCCCl

solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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